molecular formula C7H3ClN2O2 B146362 5-Chloro-2-nitrobenzonitrile CAS No. 34662-31-2

5-Chloro-2-nitrobenzonitrile

Cat. No.: B146362
CAS No.: 34662-31-2
M. Wt: 182.56 g/mol
InChI Key: HPWJUEZFOUOUEO-UHFFFAOYSA-N
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Description

5-Chloro-2-nitrobenzonitrile: is an organic compound with the molecular formula C7H3ClN2O2 and a molecular weight of 182.56 g/mol . It is a derivative of benzonitrile, characterized by the presence of a chlorine atom at the 5-position and a nitro group at the 2-position on the benzene ring. This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Chloro-2-nitrobenzonitrile can be synthesized through several methods. One common approach involves the nitration of 5-chlorobenzonitrile using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process .

Industrial Production Methods: In industrial settings, this compound is often produced by the reaction of 5-chlorobenzonitrile with a nitrating agent such as nitric acid in the presence of a catalyst. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Reduction: Stannous chloride in hydrochloric acid or hydrogen gas with a palladium catalyst.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products:

    Reduction: 5-Chloro-2-aminobenzonitrile.

    Substitution: Substituted benzonitriles depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-chloro-2-nitrobenzonitrile is primarily related to its ability to undergo chemical transformations that lead to the formation of bioactive compounds. These bioactive compounds can interact with specific molecular targets, such as enzymes or receptors, to exert their effects. For example, the reduction product, 5-chloro-2-aminobenzonitrile, can inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial activity.

Comparison with Similar Compounds

  • 2-Chloro-5-nitrobenzonitrile
  • 3-Chloro-6-nitrobenzonitrile
  • 4-Chloro-3-nitrobenzonitrile

Comparison: 5-Chloro-2-nitrobenzonitrile is unique due to the specific positioning of the chlorine and nitro groups on the benzene ring, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, this compound may exhibit different reactivity patterns and selectivity in chemical reactions, making it a valuable intermediate in the synthesis of specific target molecules.

Properties

IUPAC Name

5-chloro-2-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClN2O2/c8-6-1-2-7(10(11)12)5(3-6)4-9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPWJUEZFOUOUEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80188219
Record name 5-Chloro-2-nitrobenzonitrile
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Molecular Weight

182.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34662-31-2
Record name 5-Chloro-2-nitrobenzonitrile
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Record name 5-Chloro-2-nitrobenzonitrile
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Record name 5-Chloro-2-nitrobenzonitrile
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Record name 5-Chloro-2-nitrobenzonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 5-Chloro-2-nitrobenzonitrile in the synthesis of folate antagonists?

A1: this compound serves as a crucial starting material in synthesizing a variety of 2,4-diaminoquinazoline derivatives, some of which demonstrate potent antifolate activity. [, , , , ] This compound readily reacts with various nucleophiles, such as mercaptoheterocycles or thiophenols, to introduce substituents at the 5-position. [, , ] Subsequent reduction of the nitro group and cyclization with chloroformamidine hydrochloride yield the desired 2,4-diaminoquinazoline core. [, , ]

Q2: How does the structure of this compound contribute to its reactivity?

A2: The presence of both the electron-withdrawing nitro group and the chlorine atom in the molecule influences its reactivity. The nitro group at the 2-position activates the molecule towards nucleophilic aromatic substitution reactions, allowing for the introduction of various substituents at the 5-position, which is crucial for building diverse quinazoline analogs. [, , ]

Q3: Has the crystal structure of this compound been determined, and if so, what insights does it provide?

A3: Yes, the crystal structure of this compound has been elucidated. [] Interestingly, the structure reveals a short intramolecular distance between one of the nitro oxygen atoms and the adjacent nitrile carbon atom. [] This observation, coupled with molecular distortions, suggests a potential for intramolecular nucleophilic attack by the oxygen atom on the electrophilic nitrile carbon. [] This structural feature could be relevant for understanding its reactivity and potential for further modifications.

Q4: Are there any Structure-Activity Relationship (SAR) studies related to this compound derivatives as antifolates?

A4: While the provided research primarily focuses on the synthesis and initial biological evaluation of various 2,4-diaminoquinazoline derivatives derived from this compound, several studies highlight the impact of structural modifications on the biological activity of the resulting compounds. For example, researchers observed that introducing specific arylthio substituents at the 6-position of the quinazoline ring leads to potent antimalarial and antibacterial effects. [] This finding underscores the importance of the substituent at the 6-position, which originates from modifications introduced at the 5-position of this compound during the synthesis process. Further research exploring a broader range of substituents and their impact on biological activity is necessary to establish comprehensive SAR.

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